[2,2'-Bipyridine]-5,5'-dicarbaldehyde
Description
Historical Context of Bipyridine Ligands
The journey of 2,2'-bipyridine (B1663995) (bpy) began in 1888, and it has since become one of the most widely used ligands in coordination chemistry. nih.gov The initial fifty years of its history laid the groundwork for understanding its coordination behavior with various metals. nih.govproquest.com Early studies were instrumental in developing the fundamentals of coordination chemistry, including the thermodynamics and kinetics of metal ion complexation. nih.gov The rich coordination chemistry of bipyridine was explored extensively in the 1930s, spurred by improved synthetic methods for the ligand itself. nih.govproquest.com
Evolution of Functionalized Bipyridine Derivatives
The inherent stability and chelating ability of the 2,2'-bipyridine scaffold have made it an attractive target for functionalization. researchgate.netacs.org The introduction of various substituents onto the bipyridine core allows for the fine-tuning of its electronic, optical, and steric properties. researchgate.net This has led to a vast library of derivatives with tailored functionalities. For instance, the incorporation of carboxylic acid groups has been pivotal in the development of metal-organic frameworks (MOFs) for applications in catalysis and gas storage. caymanchem.com The synthesis of asymmetrically substituted bipyridines has also been a significant area of research, enabling the creation of complexes with unique reactivity and photochemical properties. nih.gov The development of new synthetic methodologies, including cross-coupling reactions, continues to expand the diversity of accessible functionalized bipyridine derivatives. lboro.ac.ukmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGULAGAKSTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573967 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135822-72-9 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Bis(formyl)-2-2'-bipyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategic Derivatives of 2,2 Bipyridine 5,5 Dicarbaldehyde
Established Synthetic Routes to [2,2'-Bipyridine]-5,5'-dicarbaldehyde
This compound is a valuable heterocyclic building block utilized in the synthesis of more complex molecular architectures, such as macrocycles and metal-organic frameworks. researchgate.netcaymanchem.com Its synthesis can be approached from several key precursors, primarily 5,5'-dimethyl-2,2'-bipyridine and [2,2'-Bipyridine]-5,5'-dicarboxylic acid. ossila.comchemicalbook.com These routes involve multi-step transformations to introduce the reactive aldehyde functionalities onto the bipyridine core.
A common and effective starting material for the synthesis of the target dialdehyde (B1249045) is 5,5'-dimethyl-2,2'-bipyridine. ossila.com This precursor allows for the functionalization of the methyl groups into aldehydes through various chemical strategies.
A notable two-step method involves the initial conversion of the methyl groups into enamines, followed by an oxidative cleavage to yield the desired dialdehyde. researchgate.net
The first step is the enamination of 5,5'-dimethyl-2,2'-bipyridine using Bredereck's reagent (tert-butoxybis(dimethylamino)methane). This reaction transforms the relatively acidic methyl groups into enamine functionalities. researchgate.net Enamines serve as effective nucleophiles and are synthetic equivalents to enolates, but have the advantage of being neutral and easier to prepare, which can prevent overreaction issues. researchgate.netlibretexts.org
In the second step, the resulting bis(enamine) derivative undergoes oxidative cleavage of the enamine groups. Treatment with sodium periodate (B1199274) (NaIO₄) in an aqueous tetrahydrofuran (B95107) solution effectively cleaves the carbon-carbon double bond of the enamine, furnishing this compound in good yield. researchgate.netchemicalbook.com
Table 1: Synthesis via Enamination and Oxidative Cleavage
| Step | Reactants | Reagents | Product | Ref. |
|---|---|---|---|---|
| 1. Enamination | 5,5'-Dimethyl-2,2'-bipyridine | Bredereck's Reagent | Intermediate bis(enamine) | researchgate.net |
An alternative pathway from 5,5'-dimethyl-2,2'-bipyridine involves a two-step sequence beginning with radical bromination, followed by a conversion to the aldehyde, such as the Sommelet reaction.
First, a controlled free-radical bromination of 5,5'-dimethyl-2,2'-bipyridine is performed using N-bromosuccinimide (NBS) as the bromine source. researchgate.netsci-hub.se The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) in a nonpolar solvent such as carbon tetrachloride (CCl₄) under reflux conditions. This selectively brominates the methyl groups to yield the key intermediate, 5,5'-bis(bromomethyl)-2,2'-bipyridine. sci-hub.se
The subsequent conversion of the bis(bromomethyl) intermediate to this compound can be achieved through methods like the Sommelet reaction or related procedures. One such method involves reacting the bromide with silver nitrate (B79036) (AgNO₃) and sodium bicarbonate (NaHCO₃) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of triethylamine (B128534) (TEA). researchgate.net This sequence facilitates the oxidation of the bromomethyl groups to the corresponding aldehydes. researchgate.net
Table 2: Synthesis via Radical Bromination and Oxidation
| Step | Starting Material | Reagents | Product | Ref. |
|---|---|---|---|---|
| 1. Bromination | 5,5'-Dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | researchgate.netsci-hub.se |
The target dialdehyde can also be prepared from the corresponding diol, [2,2'-Bipyridine]-5,5'-dimethanol. This precursor can be synthesized from 5,5'-dimethyl-2,2'-bipyridine through functional group manipulation. The final step involves the oxidation of the primary alcohol groups of the diol to aldehydes. Standard oxidizing agents suitable for the conversion of primary alcohols to aldehydes, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for this transformation. This route is a common strategy for accessing aromatic aldehydes from their alcohol precursors. chemicalbook.com
[2,2'-Bipyridine]-5,5'-dicarboxylic acid is another important precursor for synthesizing various bipyridine derivatives, including the target dialdehyde. caymanchem.comresearchgate.net This approach involves the reduction of the carboxylic acid functional groups or their ester derivatives. The dicarboxylic acid itself can be prepared by the oxidation of 5,5'-dimethyl-2,2'-bipyridine. ossila.com
A common strategy to facilitate the transformation of dicarboxylic acids is to first convert them into their corresponding esters. The esterification of [2,2'-Bipyridine]-5,5'-dicarboxylic acid yields Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate. tcichemicals.comavantorsciences.com This reaction is typically carried out under acidic conditions (e.g., using sulfuric acid as a catalyst) with an excess of ethanol, a process known as Fischer esterification. The resulting diethyl ester is a stable, versatile intermediate. tcichemicals.comavantorsciences.com This diester can then be subjected to reduction conditions that selectively produce the dialdehyde, often via an intermediate diol which is subsequently oxidized.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5,5'-Dimethyl-2,2'-bipyridine |
| Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) |
| Sodium periodate |
| Tetrahydrofuran |
| 5,5'-Bis(bromomethyl)-2,2'-bipyridine |
| N-bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Carbon tetrachloride |
| Sommelet Reaction |
| Silver nitrate |
| Sodium bicarbonate |
| Dimethyl sulfoxide (DMSO) |
| Triethylamine |
| [2,2'-Bipyridine]-5,5'-dimethanol |
| Manganese dioxide |
| Pyridinium chlorochromate (PCC) |
| [2,2'-Bipyridine]-5,5'-dicarboxylic acid |
| Diethyl [2,2'-Bipyridine]-5,5'-dicarboxylate |
| Ethanol |
An exploration of the synthesis and derivatization of the versatile building block, this compound, reveals its significant role in the construction of complex molecular architectures. This article details specific synthetic transformations and derivatization strategies, focusing on its reduction, oxidation, and its utility in forming macrocyclic and polymeric structures through Schiff base and polyaminal chemistry.
Research Trajectories and Emerging Applications of 2,2 Bipyridine 5,5 Dicarbaldehyde
The dual functionality of [2,2'-Bipyridine]-5,5'-dicarbaldehyde has paved the way for its use in several cutting-edge areas of chemical research.
One major application is in the synthesis of macrocyclic compounds. Through Schiff base condensation with diamines, this compound can form large, cyclic structures that can act as hosts for guest molecules or as ligands for multiple metal centers. researchgate.netnih.gov
Another significant area of application is in the construction of Covalent Organic Frameworks (COFs). chemicalbook.com COFs are porous, crystalline polymers with a well-defined structure. The aldehyde groups of this compound can react with multitopic amine linkers to form extended, porous networks. chemicalbook.com The incorporation of the bipyridine unit into the COF backbone provides sites for post-synthetic metalation, leading to materials with tailored catalytic or sensing properties. tcichemicals.com
Furthermore, this compound serves as a key building block for creating sophisticated supramolecular assemblies and functional materials. The ability to combine covalent bond formation with metal coordination in a single molecular precursor allows for the design of complex, hierarchical structures with emergent properties.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.20 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 227-229 °C |
Data sourced from nih.govchemicalbook.com
Table 2: Key Reactions and Applications
| Reaction Type | Reactant | Product Type | Application Area |
|---|---|---|---|
| Schiff Base Condensation | Diamines | Macrocycles, Imines | Supramolecular Chemistry, Materials Science |
| Knoevenagel Condensation | Active Methylene Compounds | Functionalized Polymers | Polymer Chemistry |
| Wittig Reaction | Phosphonium Ylides | Alkenyl-substituted Bipyridines | Organic Synthesis |
| Metal Coordination | Transition Metal Salts | Metal-Bipyridine Complexes | Catalysis, Photochemistry |
This table summarizes potential synthetic routes and applications based on the known reactivity of the functional groups.
Catalytic Applications of 2,2 Bipyridine 5,5 Dicarbaldehyde Based Materials
Metal-Complex Catalysis
The bipyridine unit is a privileged ligand scaffold in coordination chemistry, renowned for its ability to form stable complexes with a wide range of transition metals. nih.gov The resulting metal complexes often exhibit unique electronic and photophysical properties, making them suitable for various catalytic applications. rsc.org The presence of aldehyde groups in [2,2'-Bipyridine]-5,5'-dicarbaldehyde allows for the synthesis of more complex ligand systems, particularly Schiff base ligands, which can then be used to create novel transition metal catalysts. scirp.orgnih.gov
Transition metal complexes are cornerstones of homogeneous catalysis due to their variable oxidation states and coordination environments, which allow for the facilitation of a wide array of chemical transformations. nih.gov Schiff base ligands derived from this compound are of particular interest in this regard. scirp.org These ligands are synthesized through the condensation reaction of the dicarbaldehyde with various primary amines. scirp.orgmdpi.com The resulting multidentate ligands can chelate to transition metal ions, forming stable complexes with potential catalytic activity. primescholars.com
Research has focused on the synthesis and characterization of these Schiff base metal complexes, exploring their potential in various catalytic reactions. researchgate.net For instance, complexes of transition metals with Schiff bases derived from this compound and amines containing O, S, and N donor atoms have been synthesized and characterized. scirp.org While detailed reports on their specific applications in homogeneous catalysis are emerging, the structural features of these complexes suggest their potential utility in reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties of the metal center, and consequently its catalytic activity, can be fine-tuned by varying the substituents on the amine precursor of the Schiff base.
The design of the ligand is crucial for modulating the catalytic performance of a metal complex. nih.gov For materials based on this compound, the ligand architecture can be systematically modified to enhance catalytic activity and selectivity. The aldehyde groups serve as key modification points for creating a diverse library of ligands.
One effective strategy is the synthesis of Schiff base ligands, which extends the conjugation of the system and introduces additional coordination sites. scirp.org The choice of the primary amine in the Schiff base condensation allows for the introduction of various functional groups that can influence the steric and electronic environment around the metal center. For example, the incorporation of chiral amines can lead to the formation of chiral metal complexes, which are highly sought after for asymmetric catalysis.
Furthermore, the bipyridine core itself can be viewed as a tunable platform. The electronic properties of the bipyridine ligand can be altered by introducing electron-donating or electron-withdrawing groups, which in turn affects the redox potential of the metal center and its interaction with substrates. This principle is fundamental to the rational design of catalysts with optimized performance for specific chemical transformations.
| Ligand Type | Precursors | Potential Catalytic Enhancements |
| Schiff Base Ligands | This compound, Primary Amines | Tunable steric and electronic properties, introduction of chirality for asymmetric catalysis. |
| Modified Bipyridine Ligands | Derivatives of this compound | Altered redox potentials of the metal center, improved substrate binding and activation. |
Applications in CO₂ Reduction
The electrochemical and photochemical reduction of carbon dioxide to value-added chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. rsc.orgescholarship.org Materials derived from this compound have shown significant promise as catalysts for this important transformation. researchgate.net
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable functionalities, making them excellent platforms for heterogeneous catalysis. mdpi.com this compound is a valuable building block for the synthesis of COFs containing bipyridine units. chemscene.com These bipyridine moieties within the COF structure can act as coordination sites for metal ions, leading to catalytically active materials.
A key strategy for creating COF-based CO₂ reduction catalysts is post-synthetic metallation. nih.gov In this approach, a COF containing bipyridine units is first synthesized, and then the metal catalyst is introduced into the framework. For example, a COF synthesized from 5,5'-diamino-2,2'-bipyridine (which can be derived from the dicarbaldehyde) can be post-metallated with a rhenium tricarbonyl complex, Re(CO)₅Cl. rsc.org This results in the formation of a material where Re(bpy)(CO)₃Cl units are integrated into the COF backbone. rsc.org
These post-metallated COFs have demonstrated significant activity in the electrocatalytic reduction of CO₂ to carbon monoxide (CO). The immobilization of the molecular catalyst within the porous and robust COF structure can enhance its stability and recyclability compared to its homogeneous counterpart.
| Catalyst System | Precursor for COF | Metal Complex | Catalytic Performance (Faradaic Efficiency for CO) | Reference |
| COF-2,2′-bpy-Re | 5,5′-diamino-2,2′-bipyridine | Re(CO)₅Cl | 81% | rsc.org |
| Homogeneous Complex | 5,5′-diamine-2,2′-bipyridine | Re(CO)₅Cl | 99% | rsc.org |
The catalytic activity of these systems is critically dependent on the electronic properties of the ligand and the metal center. The bipyridine ligand plays a central role in the catalytic cycle of CO₂ reduction by rhenium tricarbonyl complexes. researchgate.netnih.gov Upon reduction, the bipyridine ligand can act as an electron reservoir, facilitating the two-electron reduction of the metal center, which is a key step in the activation of CO₂.
The introduction of functional groups onto the bipyridine ligand can significantly modulate the catalytic performance. For instance, the amine groups present in the diamine precursor to the COF can influence the electronic structure of the rhenium center. rsc.org While not directly derived from the dicarbaldehyde in the cited studies, the incorporation of nitrile groups onto the bipyridine framework represents another strategy to tune the electronic properties of the catalyst. Nitrile groups are generally electron-withdrawing and can affect the reduction potential of the complex. The synthesis of a mono-nitrile substituted bipyridine ligand has been reported, which, after reduction to a methylamine, can be further functionalized. While the direct catalytic effect of the nitrile group in this specific context is not extensively detailed, it highlights a potential avenue for catalyst design.
Water Oxidation Catalysis
Water oxidation is the key half-reaction in water splitting for the production of hydrogen fuel and is often considered the bottleneck in this process. acs.org The development of efficient and robust water oxidation catalysts is therefore of paramount importance. Ruthenium complexes based on bipyridine ligands have been extensively studied for this purpose. rsc.orgnih.govacs.org
Materials derived from this compound, specifically its oxidation product, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, have been utilized to create effective water oxidation catalysts. A notable example is a ruthenium complex incorporating this dicarboxylic acid ligand. This complex has been shown to be an active molecular catalyst for water oxidation. The carboxylic acid groups can play a role in modulating the electronic properties of the ruthenium center and may also serve as anchoring groups for immobilization on electrode surfaces.
Development of Catalysts for Water Oxidation Reactions within MOFs
The incorporation of water oxidation catalysts (WOCs) into stable frameworks like MOFs is a key strategy for developing artificial photosynthesis systems. acs.org The [2,2'-bipyridine]-5,5'-dicarboxylate (bpydc²⁻) ligand is particularly suitable for this purpose, as it can be used to construct the MOF scaffold while simultaneously providing docking sites for catalytically active metal complexes.
A notable example involves the postsynthetic incorporation of a ruthenium-based WOC, cis-[Ru(bpy)(5,5′-dcbpy)(H₂O)₂]²⁺ (where dcbpy (B11939525) is 2,2′-bipyridine-5,5′-dicarboxylic acid), into the robust zirconium-based MOF, UIO-67. acs.orgresearchgate.net This strategy aims to prevent the deactivating dimerization of the catalyst, a common issue in homogeneous systems. acs.org The resulting hybrid material, [Ru(bpy)(5,5′-dcbpy)(H₂O)₂]²⁺–UIO-67, retains its water oxidation activity. acs.org Spectroscopic studies, including X-ray absorption and resonance Raman spectroscopy, have been used to detect key intermediates like cis-[RuV═O,–OH(bpy)(5,5′-dcbpy)]²⁺, which supports a water nucleophilic attack mechanism for the oxygen evolution reaction. acs.orgresearchgate.net
Furthermore, doping thin films of UIO-67 on conductive FTO glass electrodes with this ruthenium complex has been shown to increase the catalytic current by two orders of magnitude, highlighting the potential of these materials for photoelectrocatalytic applications. acs.org Ce-based MOFs synthesized with 2,2'-bipyridine-5,5'-dicarboxylic acid have also been explored as photoanode materials. nih.gov When doped with the same [Ru(bpy)(dcbpy)(H₂O)₂]²⁺ catalyst, these Ce-MOFs exhibited enhanced photoelectrocatalytic currents for water oxidation in acidic media and demonstrated long-term durability. nih.gov
Organic Photocatalysis for Energy Conversion
The unique electronic properties of the 2,2'-bipyridine (B1663995) moiety, combined with the ability to form extended, porous, and crystalline structures like MOFs and Covalent Organic Frameworks (COFs), make materials based on this compound promising for photocatalysis. These materials can act as platforms for light harvesting and facilitating chemical reactions for energy conversion, such as hydrogen evolution and CO₂ reduction. researchgate.nettcichemicals.compsecommunity.org
The aldehyde functional groups of this compound are ideal for forming stable imine linkages, which is a common strategy for synthesizing COFs. tcichemicals.com By integrating light-harvesting units, such as ruthenium(II) complexes, into the structure of these frameworks, it is possible to create materials that can absorb visible light and drive photocatalytic processes. For instance, ruthenium(II)-based units have been integrated into three-dimensional metal-covalent organic frameworks for photocatalytic hydrogen evolution. tcichemicals.com
In the context of CO₂ reduction, MOFs can serve as hosts for co-immobilized molecular photocatalysts and photosensitizers. psecommunity.org A study comparing porous Zr-based MOFs (UiO-66 and UiO-66-NH₂) with zirconium dioxide as hosts for a rhenium-based CO₂ reduction catalyst and a ruthenium-bipyridine photosensitizer demonstrated the advantages of the MOF architecture. The MOF-based systems showed significantly higher turnover numbers for CO₂-to-CO conversion compared to the metal oxide support or the homogeneous system. This enhancement is attributed to the MOF's porosity, which improves CO₂ uptake, and the framework's ability to facilitate electron hopping between the photosensitizer and the catalyst. psecommunity.org
Ethylene (B1197577) Oligomerization
Heterogeneous catalysis for ethylene oligomerization, a crucial industrial process for producing linear alpha-olefins, has been advanced by incorporating molecular catalysts into solid supports like MOFs. Materials based on the [2,2'-bipyridine]-5,5'-dicarboxylate linker have proven to be highly effective platforms for creating single-site nickel catalysts for this transformation. berkeley.eduosti.gov
Ni-MOFs and Mechanistic Insights
The immobilization of nickel(II) bipyridine complexes within the pores of MOFs offers a method to heterogenize these highly active ethylene oligomerization catalysts. The zirconium-based MOF, UiO-67, is isostructural to the highly stable UiO-66 and can be synthesized using [2,2'-bipyridine]-5,5'-dicarboxylate (bpydc²⁻) linkers, resulting in a framework with open and accessible bipyridine sites ready for metalation. berkeley.eduresearchgate.netresearchgate.net
In one study, the MOF Zr₆O₄(OH)₄(bpydc)₆ was synthesized and subsequently metalated with Ni(DME)Br₂ to yield 1(NiBr₂)₆. berkeley.eduosti.govrsc.org This material, when activated with ethylaluminum dichloride (Et₂AlCl), catalyzed the oligomerization of ethylene. berkeley.edursc.org However, characterization of the framework revealed that steric crowding of the nickel(II)-linker complexes led to the production of a mixture of oligomers and polyethylene. berkeley.eduosti.gov
To improve selectivity and activity, a mixed-linker strategy was employed, creating a MOF with the formula Zr₆O₄(OH)₄(bpydc)₀.₈₄(bpdc)₅.₁₆ (where bpdc²⁻ = biphenyl-4,4'-dicarboxylate). berkeley.edursc.org In this structure, the nickel-bipyridine sites are isolated from each other, which minimizes steric congestion. This isolation markedly improved both the catalytic activity and the selectivity for oligomers over polymer formation. berkeley.eduresearchgate.netrsc.org Similarly, immobilizing (bpy)NiII moieties in the highly porous MOF NU-1000 resulted in a single-site catalyst with excellent activity for ethylene dimerization. northwestern.edu This catalyst showed higher intrinsic activity for butenes than its homogeneous analogue and could be reused multiple times. northwestern.edu
The product distributions from these Ni-MOF catalysts often deviate from the expected Schulz–Flory distribution, showing an enrichment in shorter olefins (C₄–C₁₀). berkeley.edursc.org While this could suggest pore confinement effects, control experiments indicate that these deviations might also arise from nickel species that are not ligated to the bipyridine units within the framework. berkeley.edursc.org The catalytic cycle is generally understood to proceed via the Cossee-Arlman mechanism, where the steric and electronic environment imposed by the MOF structure around the active nickel center plays a critical role in controlling the relative rates of chain propagation versus chain termination (β-hydride elimination), thereby dictating the selectivity towards either oligomers or polymer. osti.gov
Catalytic Performance of Ni-MOFs in Ethylene Oligomerization
| Catalyst | Activator | Temp (°C) | Pressure (bar) | Activity (g oligomers / mol Ni·h) | Butene Selectivity (%) | Ref |
|---|---|---|---|---|---|---|
| [Al]–Ni-bpydc (MOF) | Et₂AlCl | 5 | 15 | ~20 (g/g catalyst·h) | 89.1 | rsc.org |
| [Ni]–Ni-bpydc (MOF) | Et₂AlCl | 5 | 15 | ~20 (g/g catalyst·h) | 92.7 | rsc.org |
| MixMOFs-Ni-b | Et₂AlCl | 20 | 20 | 6.91 x 10⁴ | 79.5 | rsc.org |
| IRMOF-3-Ni-a | Et₂AlCl | 20 | 20 | 6.29 x 10⁴ | 35.0 | rsc.org |
| NiCl₂@UiO-67(bpydc) | Et₂AlCl | 21 | 15 | 25 (mol oligomers / mol Ni·h) | 28 | rsc.org |
| NU-1000-bpy-NiCl₂ | Et₂AlCl | - | - | Up to 10x higher than homogeneous analogue | - | northwestern.edu |
Advanced Spectroscopic and Computational Investigations
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of [2,2'-Bipyridine]-5,5'-dicarbaldehyde. A combination of nuclear magnetic resonance, infrared and UV-visible spectroscopy, mass spectrometry, and X-ray diffraction provides a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H NMR, ¹³C NMR])
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For the aromatic protons of the bipyridine core, distinct signals are expected in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings. The aldehyde protons are expected to resonate even further downfield, usually above 9.5 ppm, a characteristic chemical shift for formyl protons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | > 9.5 | Aldehyde (-CHO) |
| ¹H | 7.0 - 9.0 | Bipyridine aromatic protons |
| ¹³C | 190 - 200 | Carbonyl (-CHO) |
| ¹³C | 120 - 160 | Bipyridine aromatic carbons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific vibrational frequencies. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups is expected in the region of 1680-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the bipyridine framework typically appear in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C-H stretching of the aldehyde group gives rise to two weak bands around 2720 and 2820 cm⁻¹.
Table 2: Characteristic IR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | 2820 and 2720 |
| Aldehyde C=O Stretch | 1680 - 1715 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
Mass Spectrometry (LC-MS, HR-ESI-MS)
Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a calculated molecular weight of 212.20 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI), would be expected to show a molecular ion peak ([M+H]⁺) at m/z 213.0657, corresponding to the formula C₁₂H₉N₂O₂⁺. This precise mass measurement provides unambiguous confirmation of the compound's chemical formula.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit strong absorptions in the ultraviolet region. These absorptions are attributed to π → π* transitions within the conjugated bipyridine system and n → π* transitions associated with the carbonyl groups of the aldehydes. The conjugation between the bipyridine rings and the aldehyde groups is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 2,2'-bipyridine (B1663995).
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To date, a single-crystal X-ray structure of the free ligand this compound has not been reported in the crystallographic databases. However, the crystal structure of a rhenium complex incorporating this ligand has been determined. This analysis confirms the connectivity of the dicarbaldehyde ligand and its ability to coordinate with metal centers. Obtaining the crystal structure of the free ligand would provide valuable information about its conformation, intermolecular interactions, and packing in the solid state.
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental spectroscopic data, offering deeper insights into the electronic structure and properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations.
Theoretical calculations can be used to predict and interpret spectroscopic data. For instance, DFT calculations can provide optimized molecular geometries, which can be correlated with X-ray diffraction data. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting electronic absorption spectra, helping to assign the observed bands in the UV-Vis spectrum to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) in its metal complexes.
Computational studies on related substituted bipyridine systems have demonstrated the ability of these methods to accurately model their molecular and electronic structures. nist.govnih.gov Such calculations for this compound would allow for the analysis of its molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into its reactivity and potential for use in electronic and photonic applications.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of chemical systems. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. core.ac.uk This approach bypasses the complexity of solving the many-body Schrödinger equation, offering a balance of accuracy and computational efficiency. core.ac.uk
In the study of this compound and its complexes, DFT is employed to optimize molecular geometries, calculate electronic energies, and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity, stability, and electronic properties. nih.gov
For instance, DFT calculations on a series of Ruthenium(II) complexes containing substituted 2,2'-bipyridine ligands have shown that substituents significantly affect the electronic structures, particularly the energies of the LUMO. nih.gov As the electron-withdrawing ability of the substituent increases, the LUMO energies are substantially reduced. nih.gov This modulation of the FMO energy gap is fundamental to tuning the chemical and photophysical properties of the resulting complexes.
DFT studies have been successfully applied to a wide range of organometallic complexes incorporating the 2,2'-bipyridine (bpy) core. nih.gov These investigations help establish the oxidation level of the ligand—whether it exists as a neutral ligand (bpy⁰), a π-radical monoanion (bpy•⁻), or a diamagnetic dianion (bpy²⁻)—by comparing calculated molecular and electronic structures with experimental data. nih.gov The choice of functional, such as the widely used B3LYP hybrid functional, is critical for achieving reliable results for transition metal-containing molecules. core.ac.uknih.gov
Table 1: Selected DFT-Calculated Properties for Bipyridine-type Ligands and Complexes
| Compound/System | DFT Functional | Basis Set | Key Findings | Reference |
|---|---|---|---|---|
| [Ru(bpy)₂(p-R-pip)]²⁺ | B3LYP | LanL2DZ | Substituents significantly alter LUMO energies, affecting DNA-binding affinities. | nih.gov |
| Organometallic bpy complexes | B3LYP | Varies | Validated DFT approach for determining ligand oxidation states (bpy⁰, bpy•⁻, bpy²⁻). | nih.gov |
| K-Ras inhibitors | wB97XD | 6-311++G(d,p) | FMO analysis identified the most stable and reactive derivative based on the energy gap. | nih.gov |
| Diphosphinoamine ligands | Varies | Varies | Calculated thermodynamic stability (ΔG) to predict catalyst performance against isomerization. | nih.gov |
Time-Dependent DFT (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states. uci.edu It has become a standard method for calculating properties like electronic absorption spectra, emission rates, and other photophysical characteristics due to its favorable combination of low computational cost and reasonable accuracy for many systems. uci.edursc.org
TD-DFT is particularly valuable for simulating the absorption spectra of complexes derived from this compound. For example, calculations on Ru(II) complexes with similar bipyridine ligands have successfully simulated and interpreted their experimental singlet metal-to-ligand charge transfer (¹MLCT) spectra. nih.gov The method can accurately predict the transition energies and oscillator strengths that correspond to the observed peaks in UV-Vis absorption spectra. princeton.edu
The accuracy of TD-DFT calculations allows for a detailed understanding of the nature of electronic transitions. Analysis of the molecular orbitals involved can confirm whether a transition is, for instance, an MLCT, a ligand-to-ligand charge transfer (LLCT), or an intra-ligand (IL) π → π* transition. In a study on a silver(I) complex, TD-DFT revealed that the lowest singlet excited state (S₁) originates from a HOMO→LUMO transition, where electron density is transferred from the metal and ancillary ligands to the bipyridine-type core. nih.gov This information is critical for designing molecules with specific photophysical properties, such as those used in thermally activated delayed fluorescence (TADF). nih.gov
Table 2: Application of TD-DFT in Analyzing Photophysical Properties
| System | Focus of Study | Key TD-DFT Findings | Reference |
|---|---|---|---|
| [Ru(bpy)₂(p-R-pip)]²⁺ | Electronic Absorption | Successfully simulated ¹MLCT spectra and explained substituent effects. | nih.gov |
| Ag(I) Complex for TADF | Emission Rates and Spectra | Calculated fluorescence spectra and identified the HOMO→LUMO transition as key for the S₁ state. | nih.gov |
| cis-[Ru(4,4'-COO⁻-2,2'-bpy)₂(X)₂]⁴⁻ | Absorption Spectrum | Reproduced the experimentally observed red-shift upon ligand substitution. | princeton.edu |
| Chiral Fullerene C₇₆ | Electronic CD Spectrum | Simulated the spectrum with 240 optically allowed transitions, enabling assignment of absolute configuration. | uci.edu |
Computational Modeling for Predicting Catalytic Efficiency
Computational modeling serves as a powerful predictive tool in catalyst development, enabling the screening of potential candidates and the rational design of more efficient systems. By calculating thermodynamic and kinetic parameters, researchers can gain insight into catalytic cycles and identify rate-determining steps. researchgate.net
For ligands like this compound, which can be incorporated into catalysts, computational models can predict how structural modifications will impact catalytic performance. A study on a Rh(I) catalyst for methanol (B129727) carbonylation demonstrated this approach by designing a ligand, 2,2'-bipyridine-3,3'-dicarboxylic acid, based on theoretical studies. researchgate.net The computational analysis suggested that the asymmetric structure formed upon coordination would reduce the energy barrier of the rate-determining step, thereby improving catalytic activity. researchgate.net
One key aspect of predicting efficiency is assessing catalyst stability. For instance, an automated computational workflow was developed to calculate the thermodynamic stability of diphosphinoamine (PNP) ligands against isomerization to less active iminobisphosphine (PPN) forms. nih.gov A strong correlation was established between the calculated Gibbs free energy of isomerization (ΔG_PPN) and the experimentally observed catalyst performance, allowing for the effective screening of novel ligand candidates. nih.gov This highlights how computational modeling can save significant experimental effort by ruling out candidates with poor expected stability or activity. nih.gov
Investigation of Metal-Ligand Binding and Transition States
Understanding the nature of metal-ligand binding and the structure of transition states is fundamental to controlling the outcomes of chemical reactions. Computational methods, especially DFT, are instrumental in elucidating these aspects at a molecular level.
DFT calculations can accurately model the geometry of metal complexes, providing details on bond lengths and angles that are in close agreement with experimental data from X-ray diffraction. core.ac.uk For complexes involving bidentate ligands like this compound, computations can reveal the strain energy involved in adopting the cis-conformation necessary for coordination. nih.gov
Furthermore, computational modeling allows for the mapping of entire reaction pathways, including the identification of transition states—the high-energy species that connect reactants, intermediates, and products. By calculating the activation energy barriers associated with these transition states, researchers can understand reaction kinetics and mechanisms. nih.gov In the context of catalysis, this involves modeling key steps such as oxidative addition, migratory insertion, and reductive elimination. For a designed Rh(I)-H₂bpdc catalyst, theoretical studies indicated that the weaker Rh-O bond, compared to the stronger Rh-N bond, facilitates the configuration changes required during the catalytic cycle, thereby reducing the reaction energy barrier. researchgate.net This detailed investigation of binding and transition states provides critical insights for designing more efficient and stable catalysts.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-bipyridine-3,3'-dicarboxylic acid |
| Diphosphinoamine |
Conclusion
Summary of Key Research Contributions of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
This compound has emerged as a highly versatile and pivotal building block in the fields of supramolecular chemistry, materials science, and catalysis. Its rigid 2,2'-bipyridine (B1663995) core provides a robust N,N'-bidentate chelating site for metal ions, while the two aldehyde functional groups at the 5 and 5' positions offer reactive sites for a variety of chemical transformations. atomfair.com This unique combination of functionalities has enabled significant research contributions across several domains.
A primary contribution of this compound lies in its role as a precursor for synthesizing complex organic structures. The aldehyde groups are readily condensed with amines to form Schiff base ligands. This reactivity has been exploited to create large macrocyclic hexaamines and other intricate molecular architectures. researchgate.net These Schiff base derivatives and their subsequent metal complexes are instrumental in coordination chemistry, allowing for the creation of tunable metal complexes with interesting photophysical and catalytic properties. smolecule.com
Furthermore, this compound is a crucial linker molecule in the construction of advanced porous materials. It is extensively used in the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comchemscene.com In these structures, the bipyridine unit can coordinate with metal ions, while the aldehyde groups form strong covalent bonds (often imine linkages) with other organic linkers. researchgate.net The resulting frameworks exhibit high porosity and tunable properties, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. Research has specifically highlighted the potential of MOFs derived from this linker in water oxidation, organic photocatalysis, and carbon dioxide reduction. smolecule.comcaymanchem.com
The compound also serves as a fundamental component in the development of functional materials for catalysis and sensing. The bipyridine moiety is a well-established ligand in catalytic systems, and its incorporation into extended frameworks can enhance catalyst stability and activity. researchgate.net For instance, ruthenium (II) complexes featuring ligands derived from this molecule have been synthesized and investigated for their catalytic potential. researchgate.net
Challenges and Opportunities in Future Research
Despite the significant progress, research involving this compound faces several challenges that also present exciting opportunities for future exploration.
Challenges:
Synthesis and Scalability: While synthetic routes have been established, achieving high-yield, scalable, and cost-effective production of the pure compound can be a hurdle for widespread industrial application. researchgate.netnih.gov The multi-step syntheses often require careful purification, which can be complex. nih.gov
Stability of Linkages: In COFs and related polymeric materials, the stability of the imine linkages formed from the aldehyde groups can be a concern, particularly in harsh chemical environments (e.g., strong acids or bases). Enhancing the chemical robustness of these linkages without compromising the material's dynamic nature is an ongoing challenge.
Characterization Complexity: The detailed structural characterization of the complex, often amorphous or poorly crystalline, polymers and frameworks synthesized from this linker can be difficult, requiring a combination of advanced analytical techniques.
Opportunities:
Novel Framework Topologies: There is a vast, unexplored potential in designing and synthesizing new MOF and COF structures with unique topologies and pore environments by combining this compound with a wider variety of organic linkers and metal nodes. mdpi.com
Post-Synthetic Modification: The bipyridine units within frameworks offer an opportunity for post-synthetic modification, such as metalation with different catalytically active metals. This could lead to the development of multifunctional materials with precisely controlled active sites for tandem catalysis or advanced sensing applications. researchgate.net
Advanced Catalysis: The integration of well-defined molecular catalysts, such as rhenium bipyridine complexes for CO2 reduction, into polymeric or framework structures using this linker is a promising strategy to bridge homogeneous and heterogeneous catalysis, potentially improving catalyst lifetime and recyclability. researchgate.netescholarship.org
Functional Devices: The unique photophysical and electrochemical properties of metal complexes derived from this ligand could be harnessed for the development of light-emitting devices, sensors, and components for solar energy conversion systems. smolecule.com
Potential Impact on Interdisciplinary Scientific Fields
The continued investigation of this compound and its derivatives is poised to have a substantial impact across a range of scientific disciplines.
Materials Science: As a key building block for COFs and MOFs, it will continue to drive the development of next-generation porous materials. chemicalbook.com These materials are critical for addressing global challenges in energy and the environment, with applications in carbon capture and storage, clean water, and energy storage (e.g., as electrode materials in batteries). smolecule.comossila.com
Catalysis: By enabling the creation of robust, recyclable heterogeneous catalysts with well-defined active sites, this compound will contribute to the advancement of green chemistry. chemicalbook.com This includes developing more efficient catalysts for organic synthesis, energy conversion (e.g., water splitting for hydrogen production), and environmental remediation. tcichemicals.comcaymanchem.com
Medicinal Chemistry and Biotechnology: Schiff bases derived from this compound have been noted for their potential pharmacological activities. researchgate.net Although outside the primary focus of current materials research, the bipyridine scaffold is a known pharmacophore, suggesting possibilities for developing novel therapeutic or diagnostic agents. researchgate.net
Nanoscience and Technology: The ability to construct precisely ordered, nanoscale structures like macrocycles, helicates, and frameworks opens doors for applications in nanotechnology. researchgate.net These could include the development of molecular machines, nanoscale sensors, and targeted drug delivery systems.
Q & A
Q. Q1. What are the standard synthetic routes for preparing [2,2'-Bipyridine]-5,5'-dicarbaldehyde, and how is its purity validated?
The compound is typically synthesized via a two-step process:
Enamination : Reacting 5,5'-dimethyl-2,2'-bipyridine with Bredereck’s reagent (t-butoxybis(dimethylamino)methane) under nitrogen, followed by hydrolysis in 50% acetic acid to yield the intermediate .
Oxidative cleavage : Treating the intermediate with sodium periodate (NaIO₄) to produce the dialdehyde. Yields range from 31% to 35% depending on reaction conditions .
Characterization :
- NMR : ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm structural integrity, with aldehydic protons appearing at δ ~10.0 ppm .
- Mass spectrometry : ESI-MS verifies molecular weight .
- FT-IR : Peaks at 1700–1900 cm⁻¹ confirm aldehyde (-CHO) groups .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Temperature and time : Extended heating (120°C for 5 days) improves enamination efficiency .
- Solvent choice : DMF enhances solubility of intermediates, while acetic acid aids hydrolysis .
- Oxidant stoichiometry : Controlled NaIO₄ addition minimizes over-oxidation side reactions .
- Purification : Suction filtration and vacuum drying reduce impurities .
Basic Characterization Challenges
Q. Q3. What challenges arise in characterizing this compound, and how are they addressed?
- Insolubility : The compound is sparingly soluble in aqueous buffers and DMSO. A 1:3 DMSO:PBS (pH 7.2) mixture is recommended for stock solutions .
- Spectral overlap : Aldehyde protons in NMR may overlap with aromatic signals. Deuterated DMSO or CDCl₃ resolves this .
- Air sensitivity : Storage under inert gas (N₂/Ar) prevents oxidation .
Advanced Spectral Interpretation
Q. Q4. How do FT-IR and NMR data resolve structural ambiguities in Schiff base derivatives of this compound?
- FT-IR : Loss of aldehyde peaks (~1700 cm⁻¹) and emergence of imine (C=N) stretches (~1600 cm⁻¹) confirm Schiff base formation .
- ¹H NMR : Disappearance of aldehyde protons (δ ~10.0 ppm) and new imine proton signals (δ ~8.5 ppm) validate condensation .
- ESI-MS : Molecular ion peaks match calculated masses for target ligands .
Basic Safety and Handling
Q. Q5. What safety precautions are essential when handling this compound?
- GHS hazards : Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .
- Protocols : Use fume hoods, wear nitrile gloves, and avoid dust generation. Emergency measures include eye rinsing (15 min) and immediate decontamination .
Advanced Hazard Mitigation in Catalysis
Q. Q6. How are hazards managed when using this dialdehyde in metal-catalyzed reactions?
- Ventilation : Ensure continuous airflow to prevent vapor accumulation during reflux .
- Waste disposal : Quench metal complexes with EDTA before disposal to avoid heavy metal contamination .
- Personal protective equipment (PPE) : Acid-resistant aprons and full-face shields are mandatory for high-temperature reactions .
Basic Ligand Design
Q. Q7. How is this compound used to design chelating ligands?
The dialdehyde reacts with amines (e.g., thiosemicarbazides, pentafluorophenylhydrazine) to form Schiff bases. These ligands coordinate metals (Cu, Co, Ni) via bipyridyl N and imine N/S atoms, enabling applications in catalysis and MOFs .
Advanced Macrocycle Synthesis
Q. Q8. What strategies enable the synthesis of macrocyclic [3+3] hexa-Schiff bases using this dialdehyde?
Condensation with enantiopure trans-1,2-diaminocyclohexane under high-dilution conditions minimizes oligomerization. The reaction proceeds in ethanol with catalytic H₂SO₄, yielding macrocycles in >90% yield after 24h reflux .
Basic Material Science Applications
Q. Q9. How is this compound utilized in covalent organic frameworks (COFs)?
It serves as a building block in 2D COFs via imine linkages. For example, combining with 1,3,5-tris(4-aminophenyl)benzene (TAPB) creates porous frameworks for gas storage (CO₂) or catalysis .
Advanced Catalytic Performance Tuning
Q. Q10. How does ligand loading in COFs affect catalytic efficiency in Heck reactions?
Varying the dialdehyde content (5–20 mol%) modulates Pd(II) binding sites. Higher ligand density increases Pd loading, enhancing turnover frequency (TOF) by 3×. Bipyridyl N atoms stabilize Pd centers, reducing leaching .
Data Contradiction Analysis
Q. Q11. How should researchers address discrepancies in reported synthesis yields (e.g., 31% vs. 35%)?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
